Monocaprylin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

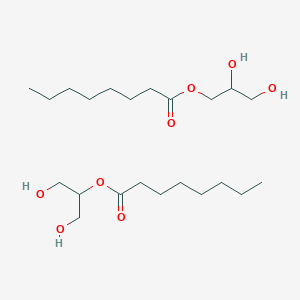

1,3-Dihydroxypropan-2-yl octanoate and 2,3-dihydroxypropyl octanoate are organic compounds that belong to the class of estersThey are derived from octanoic acid and glycerol, and have gained significant attention due to their potential biological activities and applications in various fields .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,3-Dihydroxypropan-2-yl octanoate and 2,3-dihydroxypropyl octanoate can be synthesized through the esterification of octanoic acid with glycerol. The reaction typically involves heating octanoic acid and glycerol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to promote the formation of the ester bond. The reaction is carried out under reflux conditions to remove water formed during the reaction, thus driving the reaction to completion .

Industrial Production Methods

In industrial settings, the production of these compounds may involve continuous esterification processes using fixed-bed reactors or stirred-tank reactors. The use of immobilized enzymes, such as lipases, as biocatalysts has also been explored to achieve higher selectivity and yield under milder reaction conditions .

Analyse Des Réactions Chimiques

Types of Reactions

1,3-Dihydroxypropan-2-yl octanoate and 2,3-dihydroxypropyl octanoate can undergo various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield octanoic acid and glycerol.

Transesterification: These compounds can participate in transesterification reactions with other alcohols to form different esters.

Oxidation: The hydroxyl groups in the glycerol moiety can be oxidized to form corresponding carbonyl compounds.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are commonly used.

Transesterification: Alcohols and acid or base catalysts, such as methanol and sodium methoxide, are used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

Major Products Formed

Hydrolysis: Octanoic acid and glycerol.

Transesterification: Different esters depending on the alcohol used.

Oxidation: Carbonyl compounds derived from the oxidation of hydroxyl groups.

Applications De Recherche Scientifique

1,3-Dihydroxypropan-2-yl octanoate and 2,3-dihydroxypropyl octanoate have diverse applications in scientific research:

Chemistry: These compounds are used as intermediates in the synthesis of other esters and as solvents in organic reactions.

Biology: They are studied for their antimicrobial properties and potential use as preservatives in food and cosmetics.

Medicine: Research has explored their use as drug delivery agents due to their biocompatibility and ability to enhance the solubility of hydrophobic drugs.

Industry: These esters are used as emulsifiers and stabilizers in various industrial formulations.

Mécanisme D'action

The mechanism of action of 1,3-dihydroxypropan-2-yl octanoate and 2,3-dihydroxypropyl octanoate involves their interaction with biological membranes. These compounds can integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property underlies their antimicrobial activity. Additionally, their ability to form micelles and emulsions enhances the solubility and bioavailability of hydrophobic compounds, making them effective as drug delivery agents .

Comparaison Avec Des Composés Similaires

Similar Compounds

1,3-Dihydroxy-2-propanyl icosanoate: Another ester derived from glycerol and a long-chain fatty acid.

1,3-Dihydroxypropan-2-yl (6Z,9Z,12Z)-octadeca-6,9,12-trienoate: An ester with a polyunsaturated fatty acid moiety.

Uniqueness

1,3-Dihydroxypropan-2-yl octanoate and 2,3-dihydroxypropyl octanoate are unique due to their medium-chain fatty acid moiety, which imparts distinct physicochemical properties. These compounds exhibit a balance between hydrophilicity and lipophilicity, making them versatile for various applications in chemistry, biology, medicine, and industry .

Activité Biologique

Monocaprylin, also known as glycerol monocaprate, is a monoglyceride derived from caprylic acid. It has garnered attention for its diverse biological activities, particularly its antimicrobial properties. This article synthesizes research findings on the biological activity of this compound, emphasizing its antibacterial and antiviral effects, mechanisms of action, and potential applications in various fields.

Antibacterial Activity

This compound exhibits significant antibacterial properties against a variety of pathogens. Several studies have quantified its effectiveness through Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) analyses.

Key Findings on Antibacterial Effects

-

Efficacy Against Common Pathogens :

- In a study comparing this compound with traditional preservatives like sodium benzoate and potassium sorbate, it was found that this compound had an MIC of 1.28 mg/mL against Staphylococcus aureus and Escherichia coli .

- Another investigation demonstrated that this compound reduced populations of mastitis pathogens (e.g., Streptococcus agalactiae, Staphylococcus aureus) by over 5 log CFU/mL after 6 hours of incubation at concentrations of 25 mM and 50 mM .

-

Mechanism of Action :

- The antibacterial action of this compound is primarily due to its ability to disrupt bacterial cell membranes. Studies using scanning electron microscopy revealed that this compound causes significant changes in membrane integrity, leading to cell lysis .

- Specifically, it affects the permeability of the cell membrane, resulting in the leakage of nucleic acids and proteins, ultimately leading to cell death .

- Comparative Effectiveness :

Antiviral Activity

This compound also demonstrates antiviral properties against several viral pathogens.

Key Findings on Antiviral Effects

- Inactivation of Avian Influenza Viruses :

- Broad Spectrum Activity :

Case Study: Efficacy Against Mastitis Pathogens

In a controlled study involving autoclaved milk samples inoculated with mastitis pathogens, both caprylic acid and this compound were evaluated for their antimicrobial effects. The results showed that:

- After just one minute of exposure, this compound reduced Staphylococcus aureus populations by over 2 log CFU/mL.

- After six hours, reductions exceeded 5 log CFU/mL across all tested pathogens, suggesting rapid action and effectiveness in dairy applications .

Case Study: Viral Inactivation

A study focused on the effects of this compound on avian influenza viruses highlighted its potential use in poultry health management. The compound significantly decreased viral loads at specific concentrations, indicating its utility in preventing outbreaks in avian populations .

Summary Table of Biological Activities

| Activity Type | Pathogen/Target | MIC/MBC | Effectiveness |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | MIC: 1.28 mg/mL | >5 log CFU/mL reduction in 6 hours |

| Antibacterial | Escherichia coli | MIC: 1.28 mg/mL | Significant membrane disruption |

| Antibacterial | Mastitis pathogens | 25 mM - 50 mM | >5 log CFU/mL reduction in 6 hours |

| Antiviral | H5N1 Virus | 0.16% | 2 log reduction |

| Antiviral | H5N2 Virus | 0.16% | 3 log reduction |

Propriétés

IUPAC Name |

1,3-dihydroxypropan-2-yl octanoate;2,3-dihydroxypropyl octanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C11H22O4/c1-2-3-4-5-6-7-11(14)15-9-10(13)8-12;1-2-3-4-5-6-7-11(14)15-10(8-12)9-13/h2*10,12-13H,2-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHHOSGXEGLEKOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)OCC(CO)O.CCCCCCCC(=O)OC(CO)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H44O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.